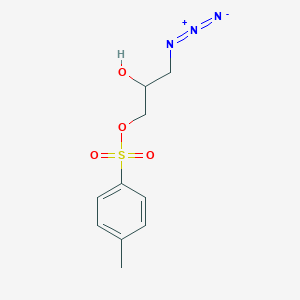

1-叠氮基-2-羟基-3-甲苯磺酸酯丙烷

描述

Synthesis Analysis

The synthesis of azido compounds often involves regiospecific reactions that allow for precise control over the introduction of the azido group into the molecule. For example, the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides is a notable method for synthesizing 1H-[1,2,3]-triazoles, demonstrating the versatility of azido groups in organic synthesis (Tornøe, Christensen, & Meldal, 2002). Similarly, azido esters, closely related to 1-Azido-2-hydroxy-3-tosyloxypropane, have been synthesized and characterized, showcasing the applicability of azido groups in energetic materials (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).

Molecular Structure Analysis

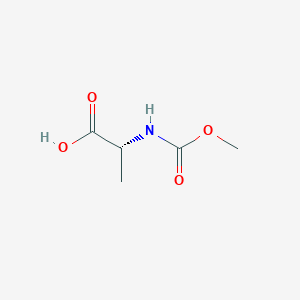

The molecular structure of azido compounds is critical for understanding their reactivity and properties. Structural analyses, such as X-ray diffraction, provide insight into the spatial arrangement of atoms within the molecule, which is essential for predicting reaction pathways and outcomes. For instance, the X-ray structure analysis of 2-azido-2-methylpropanoic acid offers valuable structural information on the azido group's orientation, which is relevant to understanding the molecular structure of 1-Azido-2-hydroxy-3-tosyloxypropane (Tornøe, Christensen, & Meldal, 2002).

Chemical Reactions and Properties

Azido compounds participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements, making them valuable intermediates in organic synthesis. The azido group acts as a versatile functional group that can be transformed into amines, amides, and other nitrogen-containing compounds. The synthesis and characterization of azido esters further illustrate the chemical reactivity and potential applications of azido compounds in the development of energetic materials (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).

科学研究应用

有机合成和化学改性

肽三唑的合成

一种新颖的区域特异性铜(I)催化的末端炔烃与叠氮化物的 1,3-偶极环加成反应,在固相上生成多样化的 1,4-取代 [1,2,3]-三唑,用于肽骨架或侧链,证明了该化合物在肽改性和药物设计中的作用 (Tornøe、Christensen 和 Meldal,2002)。

糖衍生物吗啉三唑的合成

1,2-无水糖的叠氮化导致形成 2-羟基-1-叠氮糖,然后将其转化为糖衍生物吗啉三唑,展示了该化合物在合成结构多样的糖衍生物用于潜在生物应用方面的用途 (Reddy 等,2011)。

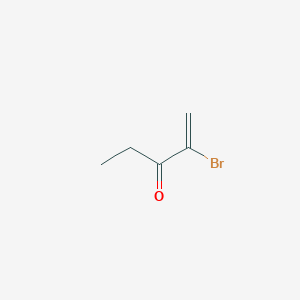

催化叠氮化

使用简单的催化剂体系对 α-羟基酮进行直接催化叠氮化,突出了 1-叠氮基-2-羟基-3-甲苯磺酸酯丙烷在合成叠氮酮中的重要性,叠氮酮是有机合成中的关键中间体 (Kumar 等,2013)。

光交联聚合物和药物递送

- 光交联壳聚糖衍生物:用叠氮基团修饰壳聚糖以制备用于药物递送应用的光交联衍生物。该技术允许药物受控释放,表明该化合物在开发新的药物递送系统中的潜力 (Jameela 等,2002)。

高能材料

- 高能叠氮酸酯的合成:通过叠氮酸酯的合成开发高能材料,证明了该化合物在为推进剂和炸药创造高能量密度材料中的应用 (Pant 等,2006)。

对映选择性合成

- 环氧化物的酶促拆分:使用叠氮化钠对 2-烷基-2-芳基-双取代环氧化物进行酶促拆分,展示了 1-叠氮基-2-羟基-3-甲苯磺酸酯丙烷在生产对映选择性 1-叠氮基-2-芳基丙烷-2-醇中的用途,这对于合成含有叔级中心的氨基醇和氮丙啶至关重要 (Molinaro 等,2010)。

新型材料

- 基于纤维素的叠氮高能材料:通过纤维素与叠氮化缩水甘油反应制备 1-叠氮基-2-羟基丙基纤维素醚作为潜在的高能材料,突出了该化合物在为高能应用创造具有高氮含量的创新材料中的作用 (Yang 等,2011)。

属性

IUPAC Name |

(3-azido-2-hydroxypropyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c1-8-2-4-10(5-3-8)18(15,16)17-7-9(14)6-12-13-11/h2-5,9,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOZMIFQWCNBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558445 | |

| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-hydroxy-3-tosyloxypropane | |

CAS RN |

168431-73-0 | |

| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)